Cas no 1850206-88-0 (N-(1-fluoropropan-2-yl)thietan-3-amine)

N-(1-fluoropropan-2-yl)thietan-3-amine 化学的及び物理的性質
名前と識別子
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- N-(1-fluoropropan-2-yl)thietan-3-amine
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- ほほえんだ: CC(CF)NC1CSC1
N-(1-fluoropropan-2-yl)thietan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM326058-1g |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95%+ | 1g |
$776 | 2023-03-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-5G |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 5g |
¥ 9,306.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-5.0g |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 5.0g |
¥9306.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-250.0mg |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 250.0mg |
¥1241.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-10.0g |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 10.0g |
¥15510.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-100.0mg |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 100.0mg |
¥779.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-500.0mg |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 500.0mg |
¥2072.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3371-500MG |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95% | 500MG |
¥ 2,072.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1556307-1g |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 98% | 1g |
¥3794 | 2023-04-09 | |
Chemenu | CM326058-250mg |
N-(1-fluoropropan-2-yl)thietan-3-amine |
1850206-88-0 | 95%+ | 250mg |
$465 | 2023-03-26 |
N-(1-fluoropropan-2-yl)thietan-3-amine 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
N-(1-fluoropropan-2-yl)thietan-3-amineに関する追加情報
N-(1-fluoropropan-2-yl)thietan-3-amine: A Comprehensive Overview
The compound N-(1-fluoropropan-2-yl)thietan-3-amine, with the CAS number 1850206-88-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of thietan, a four-membered sulfur-containing ring, which is known for its unique chemical properties and potential applications in drug design. The presence of the fluorinated propanamine group further enhances its versatility, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the importance of thietan-based compounds in the development of novel therapeutic agents. The sulfur atom in the thietan ring contributes to its stability and reactivity, making it an ideal scaffold for various chemical modifications. The fluorinated propanamine group attached to the thietan ring introduces additional functionality, such as increased lipophilicity and improved bioavailability. These properties make N-(1-fluoropropan-2-yl)thietan-3-amine a promising candidate for use in drug delivery systems and as a precursor for more complex molecules.
In terms of synthesis, N-(1-fluoropropan-2-yl)thietan-3-amine can be prepared through a variety of methods, including nucleophilic substitution and ring-opening reactions. The choice of synthetic pathway depends on the desired purity and scale of production. Researchers have also explored the use of catalytic techniques to optimize the synthesis process, reducing costs and improving efficiency. These advancements have made it easier to produce this compound on an industrial scale while maintaining high quality standards.
The applications of N-(1-fluoropropan-2-yl)thietan-3-amine are not limited to pharmaceuticals. Its unique chemical structure makes it suitable for use in agrochemicals, materials science, and other specialized fields. For instance, recent studies have demonstrated its potential as a building block for herbicides and insecticides, where its stability and reactivity are highly advantageous. Additionally, its ability to form stable complexes with metal ions has led to its exploration in the development of new materials for electronic devices.
From a pharmacological perspective, N-(1-fluoropropan-2-yl)thietan-3_amine has shown promise in targeting various disease states. Its ability to cross biological membranes efficiently makes it an attractive candidate for drug delivery systems. Researchers have also investigated its potential as an anti-inflammatory agent, where its anti-inflammatory properties have been demonstrated in preclinical models. Furthermore, its role as a precursor in the synthesis of more complex bioactive molecules continues to be explored.
In conclusion, N-(1-fluoropropan_2_yl)thietan_3_amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, its significance in the scientific community is expected to grow further.
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